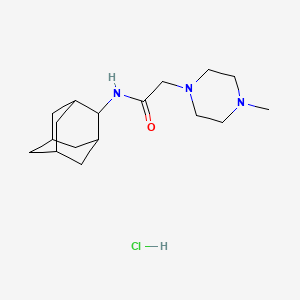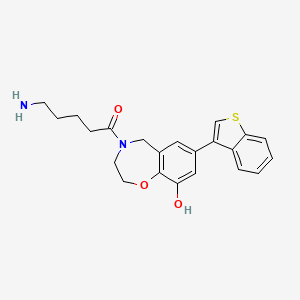
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as QM-7 or NSC 710305. The compound has been studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The exact mechanism of action of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and division. Inhibition of HSP90 activity can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, as mentioned above. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of using N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide in lab experiments is its potential as a radiosensitizer. This could enhance the effectiveness of radiation therapy for cancer. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some normal cells, in addition to cancer cells. This could limit its potential use in clinical settings.
未来方向
There are a number of future directions for the study of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide. One direction is further investigation of its potential as a radiosensitizer. This could involve studying its effects in combination with different types of radiation therapy.
Another future direction is the development of more potent and selective inhibitors of HSP90. This could lead to the development of more effective cancer treatments.
Finally, further investigation of the biochemical and physiological effects of this compound could provide insights into the mechanisms of cancer cell growth and division. This could lead to the development of new cancer treatments that target these processes.
合成方法
The synthesis of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide involves a series of chemical reactions. The starting materials are 6-chloroquinoline and N,N-dimethylmorpholine. The two compounds are reacted together in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product.
科学研究应用
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer.
属性
IUPAC Name |
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(13-22-8-10-24-11-9-22)19(23)21(2)14-16-5-6-18-17(12-16)4-3-7-20-18/h3-7,12,15H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXTOUUANTTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)N(C)CC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)
![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)
![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)
![2-[4-(3-fluorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5346391.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-(4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide hydrochloride](/img/structure/B5346408.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)
